molecular formula C18H16N4S2 B2772843 4,6-dimethyl-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}pyridine-3-carbonitrile CAS No. 301687-17-2

4,6-dimethyl-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}pyridine-3-carbonitrile

Cat. No.: B2772843
CAS No.: 301687-17-2
M. Wt: 352.47
InChI Key: KNGRYRCSQBEFSG-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring, a tetrahydrobenzothiolo pyrimidine moiety, and a carbonitrile group

Preparation Methods

The synthesis of 4,6-Dimethyl-2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)pyridine-3-carbonitrile typically involves multiple steps. One common synthetic route includes the condensation of appropriate starting materials under specific reaction conditions. For example, the reaction may involve the use of dimethylformamide (DMF) and a dehydrating agent such as sodium hydroxide to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield corresponding alcohols or amines.

Scientific Research Applications

4,6-Dimethyl-2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to certain enzymes or receptors, modulating their activity. The pathways involved can vary depending on the biological context, but they often include signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar compounds to 4,6-Dimethyl-2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)pyridine-3-carbonitrile include:

These compounds share structural similarities but differ in specific functional groups and overall molecular architecture. The uniqueness of 4,6-Dimethyl-2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)pyridine-3-carbonitrile lies in its combination of a pyridine ring with a tetrahydrobenzothiolo pyrimidine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4,6-dimethyl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4S2/c1-10-7-11(2)22-16(13(10)8-19)24-18-15-12-5-3-4-6-14(12)23-17(15)20-9-21-18/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGRYRCSQBEFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SC2=NC=NC3=C2C4=C(S3)CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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